molecular formula C10H12FN B8783768 1-(4-Fluorobenzyl)cyclopropanamine

1-(4-Fluorobenzyl)cyclopropanamine

Cat. No.: B8783768
M. Wt: 165.21 g/mol
InChI Key: XPPLAXOXGSXQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)cyclopropanamine (CAS: 625437-46-9) is a cyclopropane derivative featuring a fluorinated benzyl substituent. Its structure combines the strained cyclopropane ring with the electron-withdrawing fluorine atom at the para position of the benzyl group, conferring unique physicochemical and pharmacological properties. This compound is primarily utilized as an intermediate in synthesizing bioactive molecules, such as anti-histamines and cannabinoid receptor modulators . Its synthesis often involves multi-step reactions, including nucleophilic aromatic substitution (SNAr) and hydrogenation, with careful control of reaction conditions to avoid side products like N-debenzoylation .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4H,5-7,12H2

InChI Key

XPPLAXOXGSXQLH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)F)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12FN
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a cyclopropanamine structure with a fluorobenzyl moiety, which contributes to its unique biological activities and chemical reactivity.

Medicinal Chemistry

1-(4-Fluorobenzyl)cyclopropanamine is being investigated for its potential as a therapeutic agent in treating various neurological and psychiatric disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

  • Potential Uses :
    • Treatment of depression
    • Management of anxiety disorders
    • Neuroprotective effects

Table 1: Summary of Medicinal Applications

ApplicationTarget ConditionMechanism of Action
AntidepressantDepressionSerotonin receptor modulation
AnxiolyticAnxiety disordersDopamine receptor interaction
NeuroprotectionNeurodegenerative diseasesAntioxidant effects

Biological Studies

The compound has shown promise in various biological assays, particularly in enzyme inhibition studies. It has been evaluated for its interactions with key biological targets that play roles in disease mechanisms.

  • Notable Biological Activities :
    • Inhibition of specific enzymes related to cancer progression
    • Modulation of ion channels involved in cystic fibrosis treatment

Case Study Example : A study demonstrated that this compound acts as a potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR), enhancing ion transport in epithelial cells derived from cystic fibrosis patients .

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the production of specialty chemicals and materials.

  • Applications in Industry :
    • Synthesis of complex organic molecules
    • Development of new materials with specific properties

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Weight Key Features
This compound 4-Fluorobenzyl 179.21 g/mol High polarity due to fluorine; enhanced metabolic stability .
1-(4-Methylphenyl)cyclopropanamine 4-Methylphenyl 161.23 g/mol Methyl group increases lipophilicity; used in industrial applications .
1-(4-Bromophenyl)cyclopropanamine 4-Bromophenyl 212.09 g/mol Bromine adds steric bulk; potential in radiopharmaceuticals .
1-(3-Ethylphenyl)cyclopropanamine 3-Ethylphenyl 175.26 g/mol Ethyl group enhances hydrophobic interactions; explored in agrochemicals .
1-Benzylcyclopropanamine sulfate Benzyl 274.31 g/mol Lacks halogen; lower bioavailability due to reduced electronegativity .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in this compound increases electrophilicity, facilitating SNAr reactions, whereas methyl or ethyl groups in analogs enhance lipophilicity but reduce reactivity .
  • Steric Effects : Bromine in 1-(4-bromophenyl)cyclopropanamine introduces steric hindrance, limiting its utility in tight-binding biological targets compared to the smaller fluorine substituent .

Reactivity Trends :

  • Fluorinated derivatives exhibit faster reaction kinetics in SNAr due to enhanced leaving-group displacement.
  • Brominated analogs require harsher conditions (e.g., higher temperatures) for similar transformations .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2S_N2 mechanism, where cyclopropanamine attacks the benzylic carbon of 4-fluorobenzyl chloride, displacing the chloride ion. A base, such as sodium hydroxide or potassium carbonate, neutralizes the generated HCl, shifting the equilibrium toward product formation. Typical conditions include:

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Reactions are conducted at 60–80°C for 12–24 hours to ensure completion.

  • Molar Ratios : A slight excess of cyclopropanamine (1.2 equivalents) minimizes di-alkylation byproducts.

Purification and Yield Optimization

Crude product purification often involves aqueous workup followed by column chromatography using silica gel and a hexane/ethyl acetate gradient. Recrystallization from ethanol/water mixtures yields pure product with reported isolated yields of 65–75%. Industrial-scale processes may employ continuous flow reactors to improve efficiency and reduce reaction times.

Cyclopropanation Strategies: Alternative Routes

For compounds requiring stereochemical control or alternative functionalization, cyclopropanation of pre-functionalized alkenes offers a viable pathway. Although more complex, this method allows modular construction of the cyclopropane ring.

Alkene Precursor Synthesis

A Wittig or Horner-Wadsworth-Emmons reaction converts 4-fluorobenzaldehyde into the corresponding α,β-unsaturated ester. For example, reaction with triethyl phosphonoacetate yields (E)-ethyl 3-(4-fluorophenyl)acrylate.

Cyclopropanation Reaction

The Corey-Chaykovsky cyclopropanation employs dimethylsulfoxonium methylide to convert the alkene into a cyclopropane ring. This reagent, generated in situ from trimethylsulfoxonium iodide and sodium hydride, reacts with the alkene at 0°C to room temperature in dimethyl sulfoxide (DMSO). The resultant cyclopropane ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by conversion to the amine via a Curtius rearrangement or Hofmann degradation.

Key Reaction Steps:

  • Esterification : (E)-3-(4-fluorophenyl)acrylate → ethyl ester.

  • Cyclopropanation : Dimethylsulfoxonium methylide addition.

  • Hydrolysis : Ester → carboxylic acid.

  • Amine Formation : Carboxylic acid → acyl azide → amine via thermal decomposition.

This multi-step approach achieves an overall yield of 40–50%, with the cyclopropanation step being the yield-limiting stage.

Reductive Amination: Exploratory Pathways

Reductive amination presents a less common but potentially efficient route. Condensation of 4-fluorobenzaldehyde with cyclopropanamine in the presence of a reducing agent like sodium cyanoborohydride could theoretically yield the target compound. However, this method remains underexplored due to challenges in stabilizing the imine intermediate and avoiding over-reduction.

Comparative Analysis of Synthesis Routes

Method Advantages Disadvantages Yield
Nucleophilic SubstitutionSimple, scalable, minimal stepsRisk of di-alkylation byproducts65–75%
CyclopropanationStereochemical control, modularityMulti-step, lower overall yield40–50%
Reductive AminationPotential for one-pot synthesisUnstable intermediates, optimization neededN/A

The nucleophilic substitution route is preferred for industrial applications due to its simplicity and scalability, while cyclopropanation strategies are reserved for specialized cases requiring specific stereochemistry.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance heat transfer and mixing, reducing reaction times from hours to minutes. For example, a tandem flow system could integrate the nucleophilic substitution and purification steps, achieving throughputs of >1 kg/day. Solvent recovery systems and catalytic distillation further improve sustainability.

Q & A

Q. Table 1: Key Synthesis Steps and Conditions

StepReagents/ConditionsProductYieldReference
ReductionLiAlH₄, ether, reflux1-Methylpiperidin-4-amine (6)76%
AlkylationK₂CO₃, isopropyl iodide, 2-butanone2-Fluoro-4-isopropoxynitrobenzene (8)82%
CouplingDBU, methanolN-(4-Fluorobenzyl)-5-isopropoxy-2-nitrobenzenamine (9)76%
HydrogenationRaney Ni, H₂ (60 psi)Dihydrochloride salt of compound 1095%

What purification techniques are effective for isolating this compound?

Answer:
Purification methods depend on the compound’s stability and polarity:

  • Column Chromatography : Silica gel columns with gradients of CHCl₃/MeOH (1–5% MeOH) resolve intermediates like compound 4, isolating products with >95% purity .
  • Recrystallization : Ethanol/water mixtures or ether recrystallize unstable free bases (e.g., compound 10) into stable hydrochloride salts .
  • TLC Monitoring : Pre-coated fluorescent silica gel plates with CHCl₃/MeOH (1:9) track reaction progress and confirm product Rf values .

How can unexpected N-demethylation and self-catalyzed N-diarylation be managed during synthesis?

Answer:
Unexpected N-demethylation and N-diarylation (e.g., formation of compound 4 instead of target compound 3) arise from:

  • Mechanistic Complexity : The target compound 3 acts as an intermediate, reacting with excess 1-methylpiperidin-4-amine (6) to form tetrameric salts, which decompose into diarylated products .
  • Mitigation Strategies :
    • Use stoichiometric reagent ratios to avoid excess nucleophiles.
    • Shorten reaction times (e.g., <72 hours at 120°C) to limit secondary reactions .
    • Monitor via TLC and isolate intermediates promptly .

What analytical methods are critical for characterizing this compound and its derivatives?

Answer:
Key techniques include:

  • ¹H NMR : Assigns substituent positions (e.g., compound 4 shows doublets for isopropyl -CH₃ at δ 1.24–1.27 ppm and aromatic protons at δ 6.48–7.46 ppm) .
  • HRMS : Confirms molecular formulas (e.g., compound 4: C₃₉H₄₂F₂N₆O₂, [M+H]⁺ calc. 664.3337, obs. 664.3331) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3260 cm⁻¹ and C=N/C=C at 1629 cm⁻¹) .

How do steric and electronic effects of substituents influence reaction pathways in related benzimidazole derivatives?

Answer:

  • Alkoxy Groups : 6-Isopropoxy groups in compound 12 stabilize cationic intermediates via resonance, facilitating nucleophilic aromatic substitution (SNAr) with amines .
  • Electron-Withdrawing Fluorine : The 4-fluorobenzyl group enhances electrophilicity at the 2-chloro position in benzimidazoles, accelerating amination .
  • Steric Hindrance : Bulky substituents (e.g., isopropoxy) can slow reactions, necessitating higher temperatures (120°C) for amination .

What strategies address low yields due to competing side reactions in multi-step syntheses?

Answer:

  • Catalyst Optimization : Use DBU or triethylamine to deprotonate amines and enhance nucleophilicity in coupling reactions .
  • Excess Reagents : Employ 2.2 equivalents of 1-methylpiperidin-4-amine (6) to scavenge HCl and drive SNAr reactions .
  • Temperature Control : Reflux in anhydrous solvents (e.g., 2-butanone) minimizes hydrolysis side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.